(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a highly functionalized pyran derivative characterized by a tetracyclic core with multiple acetylated hydroxyl groups and a substituted phenyl ring. The triacetylated hydroxyl groups at positions 3, 4, and 5 enhance its stability and modulate solubility.
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClO10/c1-15(30)35-14-24-26(36-16(2)31)28(38-18(4)33)27(37-17(3)32)25(39-24)20-8-11-23(29)21(13-20)12-19-6-9-22(34-5)10-7-19/h6-11,13,24-28H,12,14H2,1-5H3/t24-,25+,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPJIBQVWWLKOP-VFHRMQJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS No. 461432-25-7) is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive understanding of its pharmacological properties.
Molecular Structure
- Molecular Formula : C29H33ClO10
- Molecular Weight : 577.02 g/mol
- InChI Key : DKOQYKRDCDCNOR-ZCCUTQAASA-N
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Moderately soluble |
| Log P (octanol-water partition) | 4.57 |
| H-bond Acceptors | 10 |
| H-bond Donors | 0 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 , which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, potentially leading to increased therapeutic effects or adverse reactions.
Pharmacological Effects
-
Anticancer Activity :
- Research indicates that derivatives of tetrahydropyran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar structures could induce apoptosis in breast cancer cells through the activation of caspase pathways.
-
Antimicrobial Properties :
- Compounds with structural similarities have shown promise against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chloro and methoxy groups may enhance the antimicrobial efficacy by disrupting bacterial cell membranes.
-
Anti-inflammatory Effects :
- Some studies have suggested that related compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could make them candidates for treating conditions like arthritis.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydropyran derivatives for their anticancer activity against various human cancer cell lines. The results indicated that compounds with similar structural motifs showed IC50 values in the micromolar range, suggesting significant anticancer potential.
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative was tested against multidrug-resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as an alternative therapeutic agent.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydropyran ring, acetoxymethyl groups, and a chlorinated aromatic system, which contribute to its biological activity. The stereochemistry indicated by the R and S designations is crucial for its interaction with biological targets.
Medicinal Chemistry
The compound has shown promise as a lead structure for developing new therapeutic agents. Its unique functional groups allow for modifications that can enhance potency and selectivity against specific biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the aromatic moiety can lead to increased activity against HeLa cells (IC50 values ranging from 30 to 50 μM) .
The compound's structure suggests potential interactions with various biological pathways. Preliminary studies using molecular docking simulations have predicted its capability to inhibit specific enzymes involved in cancer progression and inflammation.
Table 1: Predicted Biological Activities of the Compound
| Activity Type | Target Enzyme/Pathway | Predicted Effect |
|---|---|---|
| Anti-inflammatory | 5-lipoxygenase | Inhibition |
| Anticancer | Various kinases | Cytotoxicity |
| Platelet aggregation | Thromboxane A2 receptor | Inhibition |
Synthesis of Analogues
The synthetic versatility of the compound allows for the generation of analogues that can be screened for enhanced biological activities. The synthesis typically involves multicomponent reactions that utilize readily available starting materials .
Case Study: Synthesis Methodology
A recent study detailed a two-stage synthesis involving the use of phenylglyoxal hydrate and dimethylbarbituric acid under reflux conditions. This method yielded several analogues with modified activity profiles .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyran Derivatives
Key Observations :
- The target compound and its analog in share a 4-chloro-phenyl backbone but differ in the benzyl substituent (methoxy vs. acetoxy). This impacts electronic properties and metabolic stability, as methoxy groups are less prone to hydrolysis than acetoxy groups .
- Sotagliflozin () replaces the acetylated pyran core with triol groups and introduces a methylthio moiety, enhancing water solubility and SGLT inhibitory activity .
- Compound 4l () incorporates a thiadiazole ring, enabling hydrogen bonding and π-stacking interactions distinct from the target compound’s aromatic benzyl group .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight (612.66) and triacetate groups contribute to its lipophilicity (predicted LogP ~3.5), limiting aqueous solubility compared to sotagliflozin .
- Compound 4l ’s elevated melting point (178–180°C) suggests strong crystalline packing due to its thiadiazole-thioether system .
Preparation Methods
Starting Materials and Precursors
- Tetrahydropyran core : Usually synthesized via cyclization of appropriate diols or through heterocyclic ring formation from suitable precursors.
- Substituents : The aromatic groups, including the 4-methoxybenzyl and 4-chlorophenyl derivatives, are typically introduced via nucleophilic aromatic substitution or cross-coupling reactions.
Stepwise Synthesis Strategy
Specific Methods for Key Functionalizations
- Acetoxymethyl group introduction : Typically achieved by reacting the hydroxymethyl intermediate with acetic anhydride or acetyl chloride, converting hydroxymethyl to acetoxymethyl.
- Aromatic substitutions : Employing palladium-catalyzed cross-coupling reactions (Suzuki, Stille) to attach the benzyl and phenyl groups to the heterocyclic core.
Data Tables Summarizing Preparation Parameters
Research Findings and Literature Insights
- Synthesis of similar tetrahydropyran derivatives often employs heterocyclic ring formation via cyclization of diols or acetal intermediates, followed by selective functionalization at specific positions (e.g., C-2 and C-6).
- Cross-coupling reactions are frequently used to attach aromatic groups, especially when introducing substituents like 4-methoxybenzyl and 4-chlorophenyl groups.
- The acetylation steps are standard procedures involving acetic anhydride or acetyl chloride, often catalyzed by pyridine or 4-dimethylaminopyridine (DMAP), to protect hydroxyl groups and generate triacetate derivatives.
Notes and Considerations
- Stereochemistry : The stereochemical configuration (2R,3R,4R,5S,6S) is crucial and is typically controlled via chiral starting materials or chiral catalysts during synthesis.
- Purification : Reactions are generally purified via column chromatography, recrystallization, or preparative HPLC.
- Reaction Optimization : Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and stereoselectivity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Answer : The compound requires strict adherence to personal protective equipment (PPE), including chemically resistant gloves (e.g., nitrile), full-body protective clothing, and respiratory protection (e.g., P95 masks for low exposure or OV/AG/P99 respirators for higher risk). Avoid skin/eye contact and ensure proper ventilation to minimize inhalation risks. Contaminated gloves must be disposed of according to hazardous waste protocols . Acute toxicity (H302: harmful if swallowed) and irritation risks (H315: skin irritation; H319: serious eye irritation) necessitate immediate decontamination and medical intervention in case of exposure .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry and acetyl group placement. For example, - and -NMR can identify characteristic peaks for acetoxymethyl groups (~2.0–2.1 ppm for acetyl protons) and aromatic substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for : ~562.16 g/mol). Crystallography may resolve ambiguities in stereochemical assignments .
Q. What are the key stability considerations during storage?
- Answer : Store at 2–8°C in inert, airtight containers to prevent hydrolysis of acetyl groups. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are recommended to assess degradation pathways. Avoid exposure to moisture or reactive solvents, as these may catalyze ester bond cleavage .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of this compound in multi-step reactions?
- Answer : A reported method for analogous acetylated pyran derivatives uses THF as a solvent with trimethylphosphine as a catalyst, achieving 87% yield under controlled conditions (0°C to room temperature, 24-hour reaction). Protecting groups (e.g., benzyl ethers) may stabilize intermediates during glycosylation steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted substrates .
Q. How do steric and electronic effects influence the compound’s reactivity in glycosylation reactions?
- Answer : The 4-chloro-3-(4-methoxybenzyl)phenyl group introduces steric hindrance, requiring activation via Lewis acids (e.g., BF-OEt) for efficient glycosidic bond formation. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying temperatures (e.g., 0°C vs. 40°C) reveal activation energies for competing pathways .
Q. What in vitro models are suitable for evaluating its biological activity?
- Answer : As a carbohydrate derivative, it may target metabolic enzymes (e.g., glycosidases) or cell-surface receptors. Assays include:
- Enzyme inhibition : Measure IC against α-glucosidase or β-galactosidase.
- Cellular uptake : Fluorescent tagging (e.g., BODIPY) to track intracellular trafficking in HeLa or CHO cells.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) to assess therapeutic potential .
Contradictions and Limitations
- Ecotoxicity Data : No definitive studies on biodegradability or bioaccumulation are available, complicating environmental risk assessments .
- Reaction Scalability : High-yield small-scale syntheses (e.g., 25g batches) may not translate to industrial production due to catalyst costs or purification challenges .
Methodological Recommendations
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation.
- Safety : Implement real-time gas monitoring in labs to detect volatile degradation products (e.g., acetic anhydride).
- Biological Assays : Use orthogonal assays (e.g., SPR for binding affinity, in vivo models for pharmacokinetics) to validate preliminary in vitro results.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
